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molecular formula C8H10O2 B130011 2,3-Dimethylhydroquinone CAS No. 608-43-5

2,3-Dimethylhydroquinone

Cat. No. B130011
M. Wt: 138.16 g/mol
InChI Key: BXJGUBZTZWCMEX-UHFFFAOYSA-N
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Patent
US06303801B1

Procedure details

Into an autoclave (inner volume: 9 ml, made of SUS 316, equipped with a manometer) were charged 0.105 g of hydroquinone (manufactured by Wako Pure Chemical Ind., Ltd.), 3.602 g of methanol and 1.3 mg of manganese dioxide (manufactured by High Purity Chemicals Co.). The reaction was started by elevating the temperature up to 350° C. with sand bath. The pressure during the reaction was 15 MPa. After 8 hours, the autoclave was quickly cooled and the reaction solution was taken out from the autoclave when the temperature was cooled back to the room temperature. The measurement according to the process described above revealed that the conversion of hydroquinone was 41% by mole, the selectivity of monomethylhydroquinone was 43% by mole, the selectivity of dimethylhydroquinone was 13% by mole and the selectivity of trimethylhydroquinone was 1% by mole. No tetramethylhydroquinone was produced.
Quantity
0.105 g
Type
reactant
Reaction Step One
Quantity
1.3 mg
Type
catalyst
Reaction Step One
Quantity
3.602 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(C=CC(O)=CC=1)O.CC1C=C(O)C=CC=1O.CC1C(C)=C(C=CC=1O)O.[CH3:28][C:29]1[C:30]([OH:38])=[C:31]([CH3:37])[C:32]([CH3:36])=[C:33]([CH:35]=1)[OH:34]>[O-2].[O-2].[Mn+4].CO>[CH3:28][C:29]1[C:30]([OH:38])=[C:31]([CH3:37])[C:32]([CH3:36])=[C:33]([OH:34])[C:35]=1[CH3:1] |f:4.5.6|

Inputs

Step One
Name
Quantity
0.105 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
1.3 mg
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Name
Quantity
3.602 g
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(O)C=CC(=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=C(O)C=CC1O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=C(C(=C(O)C1)C)C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a manometer)
CUSTOM
Type
CUSTOM
Details
up to 350° C.
TEMPERATURE
Type
TEMPERATURE
Details
the autoclave was quickly cooled

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC1=C(C(=C(C(=C1O)C)C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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